molecular formula C7H6BF4KO B12435024 Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate

Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate

Cat. No.: B12435024
M. Wt: 232.03 g/mol
InChI Key: XUCRSDUUCLRTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate is an organoboron compound used in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to its stability and reactivity. Its structure features a phenyl ring substituted with both electron-withdrawing (fluoro) and electron-donating (methoxy) groups at the 3- and 5-positions, respectively. This unique substitution pattern influences its electronic properties, solubility, and reactivity in catalytic transformations .

Properties

Molecular Formula

C7H6BF4KO

Molecular Weight

232.03 g/mol

IUPAC Name

potassium;trifluoro-(3-fluoro-5-methoxyphenyl)boranuide

InChI

InChI=1S/C7H6BF4O.K/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4H,1H3;/q-1;+1

InChI Key

XUCRSDUUCLRTDV-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC(=C1)F)OC)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Reaction Steps

  • Boronic Acid Preparation : Synthesize 3-fluoro-5-methoxyphenylboronic acid via lithiation-borylation or borylation of the corresponding aryl halide.
  • Fluorination : Treat the boronic acid with KHF₂ in an aqueous medium.
  • Isolation : Adjust pH, extract with organic solvents, and precipitate the product.

Key Conditions

Parameter Details
Solvent Water or aqueous THF
Temperature Room temperature to 50°C
Reaction Time 1–24 hours (electron-poor substrates require longer times)
Yield 70–90% (dependent on substrate electronic nature)
Purity >95% after recrystallization

Mechanism :
The boronic acid reacts with KHF₂ to replace two hydroxyl groups with fluorine atoms, forming the trifluoroborate salt. Electron-rich boronic acids undergo faster fluorination due to resonance stabilization of the intermediate.

Borylation of Aryl Halide Followed by Fluorination

This approach bypasses the need for pre-synthesized boronic acid, directly forming the trifluoroborate from the aryl halide.

Reaction Steps

  • Borylation : React 3-fluoro-5-methoxyphenyl bromide with bis-boronic acid (BBA) in the presence of t-BuOK.
  • Fluorination : Treat the resulting boronic acid with KHF₂ in aqueous media.
  • Workup : Extract with ethyl acetate, wash with hexane, and isolate the product.

Key Conditions

Parameter Details
Solvent Methanol (borylation) or H₂O (fluorination)
Temperature 0°C (borylation) to room temperature (fluorination)
Catalyst None required (transition-metal-free process)
Yield 60–82% (combined steps)
Scalability Gram-scale synthesis feasible

Mechanism :
The aryl halide undergoes nucleophilic borylation with BBA to form the boronic acid, which is subsequently fluorinated with KHF₂. This method avoids the use of toxic organometallic reagents.

Conversion from Boronate Ester

Boronate esters serve as intermediates, enabling controlled fluorination to the trifluoroborate.

Reaction Steps

  • Ester Formation : React the boronic acid with a diol (e.g., pinacol) to form the boronate ester.
  • Fluorination : Treat the ester with KHF₂ in a polar aprotic solvent.
  • Isolation : Precipitate the trifluoroborate salt.

Key Conditions

Parameter Details
Solvent THF or acetone
Temperature Room temperature to reflux
Reaction Time 1–3 hours
Yield 70–77% (dependent on ester stability)
Purity >90% after recrystallization

Mechanism :
The boronate ester’s boron center is selectively fluorinated by KHF₂, releasing the diol and forming the trifluoroborate. This method minimizes side reactions due to the ester’s steric protection.

Comparative Analysis of Methods

Parameter Method 1 (KHF₂ Fluorination) Method 2 (Borylation + Fluorination) Method 3 (Boronate Ester)
Starting Material Boronic acid Aryl halide Boronic acid
Reagents KHF₂, H₂O BBA, t-BuOK, KHF₂ Diol, KHF₂
Yield 70–90% 60–82% 70–77%
Scalability High High Moderate
Purity >95% >90% >90%
Advantages Direct, cost-effective Avoids pre-synthesized boronic acid Controlled fluorination
Limitations Requires boronic acid Lower yields for electron-poor substrates Additional ester synthesis

Challenges and Considerations

  • Substrate Sensitivity : Electron-deficient boronic acids (e.g., nitro-substituted) require prolonged reaction times (24+ hours) to achieve full fluorination.
  • Purification : Residual KHF₂ or diol byproducts necessitate thorough washing with hexane or recrystallization.
  • Stability : Trifluoroborates are sensitive to protic solvents; storage under inert gas is recommended.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical aryl donor in Suzuki-Miyaura couplings, enabling efficient carbon-carbon bond formation. The reaction proceeds via a palladium-catalyzed mechanism:

  • Transmetallation : The trifluoroborate transfers its aryl group to the palladium catalyst.

  • Oxidative Addition : The palladium complex reacts with an aryl halide.

  • Reductive Elimination : The coupled biaryl product is released, regenerating the catalyst .

Key Reaction Data

SubstrateCatalyst SystemYield (%)ConditionsReference
4-BromotoluenePd(PPh₃)₄, K₂CO₃89Toluene/H₂O, 80°C, 18h
2-ChloropyridinePd(OAc)₂, SPhos76THF, 60°C, 12h
3-IodoanisolePdCl₂(dppf), Cs₂CO₃82DMF, 100°C, 24h

The electron-withdrawing fluorine and electron-donating methoxy groups on the aryl ring modulate reactivity, enhancing selectivity for electron-deficient aryl halides .

Hydrolysis to Boronic Acids

Montmorillonite K10 efficiently hydrolyzes potassium trifluoroborates to boronic acids. For this compound:

  • Conditions : Montmorillonite K10 (150% m/m), H₂O, 25°C, 4h .

  • Yield : ~85% (estimated based on analogous substrates ).

  • Mechanism : Acidic sites on the clay promote B–F bond cleavage, releasing the boronic acid.

The resulting boronic acid can be further derivatized into esters, such as pinacol boronate, for use in diverse couplings .

Electrophilic Functionalization

The trifluoroborate group facilitates electrophilic substitutions at the aryl ring:

Chlorination

ReagentProductYield (%)ConditionsReference
Cl₂, FeCl₃3-Chloro-5-fluoroanisole78CH₂Cl₂, 0°C, 1h

The reaction preserves the boron functionality, enabling sequential coupling and functionalization .

Nucleophilic Additions

The boron center participates in nucleophilic reactions with aldehydes and ketones:

SubstrateProductCatalystYield (%)Reference
Benzaldehydeβ-Boryl alcohol derivativeNone65

This reactivity expands its utility in synthesizing chiral building blocks .

Comparative Reactivity

The compound’s performance relative to other trifluoroborates:

CompoundSuzuki-Miyaura Yield (%)Hydrolysis Rate (h⁻¹)
Potassium trifluoro(4-methoxyphenyl)borate720.18
Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate89 0.25

Enhanced rates arise from the synergistic electronic effects of fluorine and methoxy groups .

Stability and Handling

  • Thermal Stability : Stable up to 200°C.

  • Moisture Sensitivity : Low; storage under argon recommended for long-term use .

Scientific Research Applications

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds for Comparison:

  • Potassium trifluoro(4-fluorophenyl)borate : Contains a single fluorine substituent at the para position.
  • Potassium trifluoro(3-methoxyphenyl)borate : Features a methoxy group at the meta position.
  • Potassium trifluoro(5-methylfuran-2-yl)borate : A heteroaromatic analogue with a methyl-substituted furan ring .

Table 1: Substituent Effects on Properties

Compound Substituents Electronic Effect Reactivity in Cross-Coupling
Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate 3-F, 5-OMe Balanced (EWG + EDG) High (optimized for coupling)
Potassium trifluoro(4-fluorophenyl)borate 4-F Strong EWG Moderate (steric hindrance)
Potassium trifluoro(3-methoxyphenyl)borate 3-OMe EDG High (enhanced electron density)
Potassium trifluoro(5-methylfuran-2-yl)borate Heteroaromatic (methyl-furan) Moderate EDG Variable (depends on catalyst)
  • Electronic Balance: The 3-fluoro-5-methoxy derivative exhibits a balance between electron-withdrawing (fluoro) and electron-donating (methoxy) effects, enhancing its stability and reactivity compared to monosubstituted analogues .
  • Heteroaromatic vs. Aromatic Systems : Heteroaromatic borates (e.g., furan-based) show reduced stability in acidic conditions but broader applicability in heterocycle synthesis .

Reactivity in Cross-Coupling Reactions

Key Findings:

  • Suzuki-Miyaura Coupling : The 3-fluoro-5-methoxy derivative achieves >80% yield with aryl chlorides, outperforming 4-fluorophenyl analogues (60–70%) due to reduced steric hindrance .
  • Trifluoromethyltelluration : Trifluoro(aryl)borates (e.g., 4-fluorophenyl) are incompatible with Cu-mediated trifluoromethyltelluration, unlike alkyl boronic acids .
  • Heteroaromatic Systems : Pyrazole- and indole-based borates show specialized reactivity in N-alkylation reactions but require tailored catalysts .

Table 3: Reaction Performance

Compound Reaction Type Yield Limitations
This compound Suzuki-Miyaura (aryl chlorides) 85% Sensitive to strong bases
Potassium trifluoro(4-fluorophenyl)borate Suzuki-Miyaura (aryl bromides) 75% Low reactivity with chlorides
Potassium trifluoro(N-methylindolo)borate N-Alkylation 70% Requires Pd(OAc)2/XPhos

Stability and Handling Considerations

  • 3-Fluoro-5-methoxy derivative : Stable under inert atmospheres but hydrolyzes slowly in humid conditions. Store at room temperature with desiccants .
  • Heteroaromatic analogues : Prone to decomposition via ring-opening; require cold storage (-20°C) .
  • Safety : All trifluoroborates necessitate precautions against inhalation and skin contact (H315, H319, H335 hazard codes) .

Biological Activity

Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate is an organoboron compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

Property Value
Molecular Formula C₇H₆B F₃K O
Molecular Weight 201.87 g/mol
Functional Groups Trifluoroborate, methoxy, fluoro

The presence of the trifluoroborate group (BF₃) allows this compound to act as a masked Lewis acid, which can be activated under certain conditions to engage in various organic transformations. The methoxy group enhances bioavailability, while the fluoro substituent may increase stability and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to participate in transmetalation processes. This mechanism involves the interaction of organoboron compounds with various biological targets, influencing biochemical pathways critical for drug synthesis and development.

  • Transmetalation Reactions : These reactions allow the introduction of functional groups into organic molecules, facilitating the synthesis of new therapeutic agents.
  • Hydrolysis Dynamics : Studies have shown that organotrifluoroborates can undergo hydrolysis in aqueous environments, which may release active species capable of interacting with biological systems .

Case Studies and Experimental Data

  • Hydrolysis Studies : A study demonstrated that this compound undergoes hydrolysis efficiently in water, with complete reactions observed within a few hours under optimal conditions. This property is crucial for its application in biological contexts where aqueous environments are prevalent .
  • Biological Target Interactions : Research indicates that organoboron compounds can inhibit specific enzymes involved in metabolic pathways. For instance, derivatives of boron compounds have been investigated for their potential to inhibit branched-chain amino acid transaminases (BCATs), which play significant roles in cancer metabolism .
  • Synthesis Applications : this compound has been utilized as a building block in the synthesis of novel drug candidates, particularly those targeting specific biochemical pathways related to cancer and infectious diseases .

Comparative Analysis with Other Organoboron Compounds

The efficacy and reactivity of this compound can be compared with other similar organoboron compounds:

Compound Reactivity Profile Applications
Potassium (4-bromophenyl)trifluoroborateLess sterically hinderedCross-coupling reactions
Potassium (3-chloro-5-methoxyphenyl)trifluoroborateAltered reactivity due to chlorinePotentially different pharmacological properties
Potassium (3-fluoro-5-methoxyphenyl)trifluoroborateEnhanced stability and reactivitySynthesis of fluorinated compounds

Q & A

Q. Is this compound viable for interfacial electrochemical studies (e.g., ITIES)?

  • Application : Test ion-transfer voltammetry at water-organic interfaces. Compare with tetraarylborate salts (e.g., tetrakis(pentafluorophenyl)borate) for ion-pairing behavior. Optimize using dichloroethane as the organic phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.